Plakortone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Plakortone B is a natural product found in Plakortis halichondrioides with data available.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

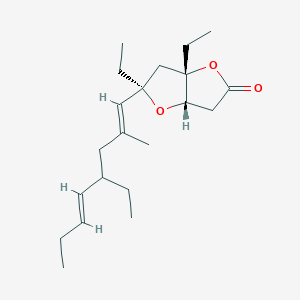

Plakortone B features a complex bicyclic structure characterized by a tetrahydrofuran fused to a γ-butyrolactone ring. The total synthesis of this compound has been achieved through various methodologies, highlighting its intricate stereochemistry. Notably, the absolute configuration of this compound was determined to be (3S,4S,6R,10R) after synthesizing all four possible isomers and comparing their NMR spectra with the natural product .

Synthesis Overview

Biological Activities

This compound exhibits a range of bioactivities that make it a candidate for further pharmacological studies:

- Cardiac Activity : Research indicates that Plakortones A-D, including this compound, are potent activators of cardiac sarcoplasmic reticulum calcium ATPase (SR-Ca2+), suggesting potential applications in treating heart failure, which is a leading cause of mortality in industrialized nations .

- Antitumor Properties : Studies have demonstrated that various plakortones possess antitumor activity. This compound has been evaluated for cytotoxic effects against human cancer cell lines using MTT assays, showing promising results .

- Other Pharmacological Effects : The broader family of plakortones has been linked with various pharmacological activities, including antimicrobial and anti-inflammatory effects. This positions this compound as a compound of interest for drug development in multiple therapeutic areas .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Study on Cardiac Activation : A study conducted by researchers at Université Laval demonstrated that plakortones could stimulate cardiac SR-Ca2+ uptake effectively. The study provided insights into how these compounds could be leveraged in heart failure therapies .

- Antitumor Activity Assessment : In another study, the cytotoxicity of this compound was assessed against various cancer cell lines. The findings suggested significant promise for its use in oncology, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Análisis De Reacciones Químicas

Table 1: Pd-Mediated Cascade Reaction Conditions

| Precursor | Catalyst System | Yield (%) | Key Product |

|---|---|---|---|

| Ene-1,3-diol | PdCl₂, CO, MeOH | 78 | Bicyclic furanolactone core |

| Acyclic diol | Pd(OAc)₂, Ph₃P, CO | 65 | This compound analog |

This method enables stereocontrol at quaternary centers (C3, C4, C6, C10) through substrate design .

Functional Group Transformations

This compound undergoes selective modifications to access derivatives with altered bioactivity.

Hydrogenation of Unsaturated Bonds

The exocyclic double bond (C11-C12) is hydrogenated under mild conditions to yield dihydroplakortone F, retaining the bicyclic core .

-

Conditions : H₂ (1 atm), Pd/C, EtOAc, 25°C

-

Outcome : Complete saturation of Δ¹¹,¹² with >95% stereochemical retention .

Epoxidation and Reductive Opening

The side-chain allylic alcohol undergoes Sharpless asymmetric epoxidation for stereochemical elaboration .

-

Conditions : Ti(OiPr)₄, (+)-DET, t-BuOOH

-

Outcome : Epoxide formed with >90% ee, later reduced to syn-diol for side-chain functionalization .

Side-Chain Coupling Reactions

The C10 side chain is appended via Nozaki-Hiyama-Kishi coupling :

-

Substrates : Lactone aldehyde + vinyl iodide

-

Conditions : CrCl₂, NiCl₂, THF

Stereochemical Elaboration

Stereocenters are established using asymmetric catalysis:

Asymmetric Dihydroxylation

Δ⁸,⁹ double bonds are dihydroxylated to install C8/C9 stereochemistry .

CBS Reduction

α,β-Unsaturated ketones are reduced to allylic alcohols with high stereocontrol .

Membrane Permeabilization

This compound disrupts bacterial membranes via lactone ring interactions, enhancing antibiotic efficacy :

-

Mechanism : Synergistic increase in Neisseria gonorrhoeae membrane permeability with ceftriaxone (2000-fold MIC reduction) .

Oxidative Degradation

The bicyclic core undergoes photooxidation to form endoperoxides, altering bioactivity .

Propiedades

Fórmula molecular |

C21H34O3 |

|---|---|

Peso molecular |

334.5 g/mol |

Nombre IUPAC |

(3aS,5R,6aS)-5,6a-diethyl-5-[(1E,5E)-4-ethyl-2-methylocta-1,5-dienyl]-3a,6-dihydro-3H-furo[3,2-b]furan-2-one |

InChI |

InChI=1S/C21H34O3/c1-6-10-11-17(7-2)12-16(5)14-20(8-3)15-21(9-4)18(23-20)13-19(22)24-21/h10-11,14,17-18H,6-9,12-13,15H2,1-5H3/b11-10+,16-14+/t17?,18-,20-,21-/m0/s1 |

Clave InChI |

UXORUSKBVACZHJ-KWFICWTKSA-N |

SMILES isomérico |

CC/C=C/C(CC)C/C(=C/[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC)/C |

SMILES canónico |

CCC=CC(CC)CC(=CC1(CC2(C(O1)CC(=O)O2)CC)CC)C |

Sinónimos |

plakortone B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.